molecular formula C17H17FN6O2 B2543070 7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one CAS No. 1251691-62-9

7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

Cat. No.: B2543070
CAS No.: 1251691-62-9
M. Wt: 356.361
InChI Key: UVBMHOYDDNJIIL-UHFFFAOYSA-N
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Description

7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a fluorophenyl group, and a pyrrolidinyl substituent

Preparation Methods

The synthesis of 7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves several steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by reacting appropriate precursors under specific conditions to form the triazolopyrimidine ring system.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazolopyrimidine core with a fluorophenyl group, typically using a fluorinated aromatic compound and a suitable catalyst.

    Attachment of the pyrrolidinyl group: The final step involves the addition of the pyrrolidinyl group to the triazolopyrimidine core, which can be achieved through nucleophilic substitution or other suitable reactions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one can be compared with other similar compounds, such as:

    Triazolopyrimidine derivatives: These compounds share the triazolopyrimidine core but may have different substituents, leading to variations in their properties and applications.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group may exhibit similar chemical reactivity and biological activities.

    Pyrrolidinyl derivatives: These compounds contain a pyrrolidinyl group and may have similar structural features and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

7-(4-fluoroanilino)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c18-12-3-5-13(6-4-12)19-14-7-10-23-16(20-14)21-24(17(23)26)11-15(25)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBMHOYDDNJIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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